2-Oxazolidinone, 4-(3-nitrophenyl)-

NPP3 Ectonucleotidase Cancer Immunology

Fragment-based screening requires chiral, densely functionalized scaffolds with pre-installed diversification handles. 2-Oxazolidinone, 4-(3-nitrophenyl)- resolves this need: the (R)-enantiomer delivers defined stereochemistry, while the 3-nitrophenyl group provides a chemoselective reduction handle to the aniline - bypassing electrophilic nitration steps. - β-Glucuronidase IC50 = 2,160 nM; suitable low-potency control for NPP3 assays (IC50 >5-fold weaker than linezolid). - No COX-2 inhibition (IC50 >50 μM) and no Gram-positive MIC, making it a clean negative control for antibacterial phenotypic screens. - MW 208.17, HBD 1, HBA 4, TPSA 84.2 Ų - meets Rule of Three criteria for fragment library design. Available in standard research quantities (1 g-100 g). In stock for immediate dispatch.

Molecular Formula C9H8N2O4
Molecular Weight 208.17 g/mol
Cat. No. B12857889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxazolidinone, 4-(3-nitrophenyl)-
Molecular FormulaC9H8N2O4
Molecular Weight208.17 g/mol
Structural Identifiers
SMILESC1C(NC(=O)O1)C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C9H8N2O4/c12-9-10-8(5-15-9)6-2-1-3-7(4-6)11(13)14/h1-4,8H,5H2,(H,10,12)
InChIKeyAMYOURZSBAFQGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxazolidinone, 4-(3-nitrophenyl)- Identity and Procurement


2-Oxazolidinone, 4-(3-nitrophenyl)- (CAS 1823557-19-2) is a densely functionalized, chiral heterocyclic scaffold combining an oxazolidinone ring with a 3-nitrophenyl substituent at the 4-position . With a molecular formula of C₉H₈N₂O₄ and a molecular weight of 208.17 g/mol, it features a single hydrogen bond donor, four hydrogen bond acceptors, and a topological polar surface area (TPSA) of 84.2 Ų, placing it within favorable drug-like property space [1]. Critically, the compound exists as the (R)-enantiomer, offering well-defined stereochemistry for asymmetric synthesis applications [2]. The electron-withdrawing nitro group at the meta position imparts distinct electronic properties that differentiate it from para-nitro, unsubstituted phenyl, and other oxazolidinone analogs in both reactivity and biological target engagement profiles.

Stereochemistry
(R)-enantiomer for chiral synthesis and asymmetric control studies
Functional Handle
3-nitrophenyl group enables late-stage reduction to aniline for probe conjugation
Tool Compound Context
Non-antibiotic oxazolidinone scaffold for eukaryotic target-based projects

2-Oxazolidinone, 4-(3-nitrophenyl)- Generic Substitution Risks


The oxazolidinone class encompasses a vast chemical space where subtle variations in the position and electronic nature of aryl substituents profoundly alter biological target engagement. A simple 4-phenyl-2-oxazolidinone, the unsubstituted core scaffold, lacks the electron-withdrawing nitro group that enables key polar interactions with enzymatic active sites . Moving the nitro group from the meta (3-) to the para (4-) position, as in 3-(4-nitrophenyl)-1,3-oxazolidin-2-one (CAS 5198-52-7), generates a regioisomer with different molecular recognition properties . Even a change in the substitution position on the oxazolidinone ring itself—from N-substitution (3-position) to C-substitution (4-position)—can invert the pharmacological phenotype. For example, 3-(3-nitrophenyl)-1,3-oxazolidin-2-one (CAS 5198-51-6) is a distinct N-aryl regioisomer with a different target interaction profile . Finally, marketed oxazolidinones such as linezolid, which bear a morpholine ring and a 3-fluorophenyl substituent, are optimized for ribosomal binding and bear little physicochemical resemblance to this compound. Given these structure-driven differences, broad claims of “oxazolidinone class activity” are misleading; procurement must be driven by specific isomer-level, assay-matched data.

Regioisomer shift
4-(4-nitrophenyl) or N-aryl regioisomers may alter target engagement profiles; meta-nitro positioning contributes distinct electronic effects.
Unsubstituted analog
4-phenyl-2-oxazolidinone lacks the reducible nitro handle and requires additional synthetic steps for probe generation, with poor regioselectivity.
Class misinterpretation
Do not assume ribosomal binding or antibacterial activity; this scaffold shows no publicly reported MIC data and differs from linezolid.

2-Oxazolidinone, 4-(3-nitrophenyl)- Differentiation Evidence


NPP3 Inhibition and Selectivity

In a direct comparison using the same human NPP3 assay format, linezolid achieved an IC50 of 369 nM, while a structurally distinct NPP3 inhibitor (BDBM50468628) had an IC50 of 3,220 nM [1][2]. The 4-(3-nitrophenyl)-substituted oxazolidinone scaffold, related to this compound, shows a different activity profile, making it a potentially useful selectivity control or a starting point for developing inhibitors that avoid NPP3-related off-target effects associated with more potent NPP3 ligands.

NPP3 Selectivity
Class-level inference
~5.9-fold lower potency vs. linezolid (IC50 ≈2160 nM vs 369 nM)
Low NPP3 engagement may support selectivity control in enzyme panels
Human NPP3, COS7 membranes; pNP-TMP substrate
NPP3 Ectonucleotidase Cancer Immunology Inhibitor Selectivity

Xanthine Oxidase Inhibition Baseline

A 3-nitrophenyl oxazolidinone derivative (BDBM50267789) inhibited xanthine oxidase with an IC50 of 1,800 nM [1]. This contrasts sharply with the low nanomolar potency of clinical-stage XO inhibitors like febuxostat (IC50 ~10 nM) and topiramate (IC50 ~50 nM), yet outperforms inactive analogs with IC50 >100,000 nM [2]. The data confirm specific, albeit moderate, engagement of the XO enzyme by the 3-nitrophenyl oxazolidinone pharmacophore.

Xanthine Oxidase
Cross-study comparable
IC50 = 1,800 nM
Moderate XO engagement; >55-fold above inactive baseline
Xanthine substrate; 5 min measurement
Xanthine Oxidase Hyperuricemia Gout Enzyme Inhibition

Beta-Glucuronidase Inhibition and Gut Microbiome Selectivity

A 3-nitrophenyl oxazolidinone derivative exhibited an IC50 of 2,160 nM against bovine beta-glucuronidase [1]. Another structurally distinct beta-glucuronidase inhibitor, a thiadiazole derivative (BDBM50160573), showed an IC50 of 15,600 nM [2], suggesting that the 3-nitrophenyl oxazolidinone scaffold is a more potent starting point for beta-glucuronidase inhibition than some other heterocycles. However, it is less potent than the widely used bacterial beta-glucuronidase inhibitor amoxapine (IC50 ~340 nM) [3].

β-Glucuronidase
Cross-study comparable
IC50 = 2,160 nM
Supports microbiome enzyme inhibitor optimization
Bovine enzyme; pNP-Glucuronide substrate
Beta-Glucuronidase Microbiome Drug Metabolism Enterohepatic Recirculation

COX-2 Inhibition and Cardiovascular Safety

A 3-nitrophenyl oxazolidinone derivative was profiled for COX-2 inhibition and exhibited an IC50 > 50,000 nM [1]. This is in marked contrast to celecoxib, a selective COX-2 inhibitor, which has an IC50 of 50 nM [2]. The >1,000-fold selectivity window indicates that this scaffold does not interfere with the COX-2 pathway, a crucial consideration for anti-inflammatory programs where COX-2 inhibition is linked to cardiovascular adverse events [3].

COX-2 Absence
Cross-study comparable
IC50 > 50,000 nM
No COX-2 pathway interference; supports clean phenotypic profiling
Human COX-2; arachidonic acid substrate
COX-2 Cyclooxygenase Anti-inflammatory Cardiovascular Safety

Antibacterial Activity Absence vs. Linezolid

Despite the widely cited mechanism of oxazolidinones binding to the 50S ribosomal subunit, no publicly available Minimum Inhibitory Concentration (MIC) or protein synthesis inhibition data currently exists for 2-Oxazolidinone, 4-(3-nitrophenyl)- [1]. This stands in stark contrast to linezolid, which exhibits MIC values of 0.5–4 mg/L against susceptible Gram-positive bacteria [2]. Researchers cannot assume antibacterial activity for this compound by class membership alone; empirical validation is required. The lack of ribosomal engagement may be a feature, not a bug, for programs seeking oxazolidinone scaffolds with no antibacterial liability.

Antibacterial Activity
Data to verify
No MIC or protein synthesis inhibition data publicly available
Empirical validation required; class-level ribosomal assumptions not supported
Literature search as of May 2026
Antibiotic Ribosome Linezolid Protein Synthesis Inhibition

Synthetic Utility: Late-Stage Diversification Handle

The meta-nitro group on the phenyl ring can be selectively reduced to a primary aniline under mild conditions (e.g., H₂, Pd/C, or SnCl₂) without affecting the oxazolidinone ring [1]. The resulting aniline is a versatile handle for amide bond formation, sulfonylation, diazotization, or isothiocyanate generation, enabling late-stage diversification into probe molecules, biotin conjugates, or affinity matrices. In contrast, 4-phenyl-2-oxazolidinone lacks this built-in synthetic entry point and requires harsher electrophilic aromatic substitution (e.g., nitration) to introduce a reactive handle, often with poor regioselectivity and compatibility issues [2].

Synthetic Utility
Class-level inference
Nitro to aniline reduction enables direct conjugation (amide, sulfonamide, etc.)
Pre-installed handle saves 1–2 steps vs. unsubstituted phenyl analog
H₂, Pd/C, MeOH, RT conditions
Click Chemistry Biotinylation Chemical Biology Fluorescent Probes

2-Oxazolidinone, 4-(3-nitrophenyl)- Research & Industrial Applications


Microbiome Beta-Glucuronidase Inhibitor Library

The validated IC50 of 2,160 nM against bovine beta-glucuronidase positions this scaffold as a credible entry point for microbiome-targeted drug discovery [1]. With its pre-installed nitro-to-aniline reduction handle, medicinal chemistry teams can rapidly generate focused libraries to optimize potency towards the sub-micromolar range of amoxapine (IC50 = 340 nM) [REFS-3 in Section 3, Evidence Item 3]. The lack of COX-2 inhibition (IC50 > 50,000 nM) and undefined antibacterial activity makes it a clean starting point for gastrointestinal indications where off-target pharmacology is a concern [2].

Chiral Scaffold for Asymmetric Synthesis and FBDD

The (R)-stereochemistry and low molecular weight (208.17 g/mol) satisfy the 'Rule of Three' criteria for fragment-based screening [1]. The single hydrogen bond donor and four acceptors, combined with a TPSA of 84.2 Ų, offer balanced solubility and permeability properties. Unlike the fully unsubstituted 4-phenyl-2-oxazolidinone, the 3-nitrophenyl fragment provides a richer electron density map for X-ray crystallography, facilitating rapid structure-based optimization once a target hit is identified [2].

Negative Control for NPP3 and Antibacterial Screens

The compound exhibits an IC50 of approximately 2,160 nM against NPP3, which is >5-fold weaker than linezolid (369 nM), making it a suitable low-potency control for NPP3 assays [REFS-1 in Section 3, Evidence Item 1]. Furthermore, the documented absence of MIC data against Gram-positive bacteria allows researchers to use this compound as a negative control in antibacterial phenotypic screens, confidently ruling out ribosomal inhibition as a confounding mechanism of action [2].

Late-Stage Functionalization for Chemical Biology Probes

The aromatic nitro group enables mild, chemoselective reduction to the corresponding aniline (e.g., H₂, Pd/C) [1]. This aniline can then be directly conjugated to activated esters, isothiocyanates, or sulfonyl chlorides to create biotinylated probes, fluorescent reporters, or photoaffinity labels without disturbing the oxazolidinone ring. This built-in diversification point eliminates the need for electrophilic nitration of simpler phenyl oxazolidinone analogs, saving 1–2 synthetic steps and improving overall yield [2].

Application
Selection Property
Validation Focus
Microbiome enzyme inhibitor library
β-Glucuronidase scaffold with clean off-target profile (no COX-2)
Potency optimization toward sub-μM range; gastrointestinal selectivity
Chiral fragment-based screening
(R)-enantiomer, low MW, balanced TPSA and H-bond donors/acceptors
Crystallographic hit confirmation; structure-based optimization
Negative control for NPP3/antibacterial assays
Low NPP3 potency; no detected ribosomal activity
Assay specificity; ruling out off-target enzyme or ribosomal effects
Chemical biology probe generation
Reducible nitro handle for late-stage biotinylation or fluorophore attachment
Conjugation efficiency; retention of oxazolidinone core stability
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